

"analytical techniques for pyrazine carboxamide characterization"

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Compound of Interest

Compound Name: *N*-(2-benzylphenyl)pyrazine-2-carboxamide

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Comprehensive Analytical Characterization of Pyrazine Carboxamide Derivatives: Application Notes and Protocols

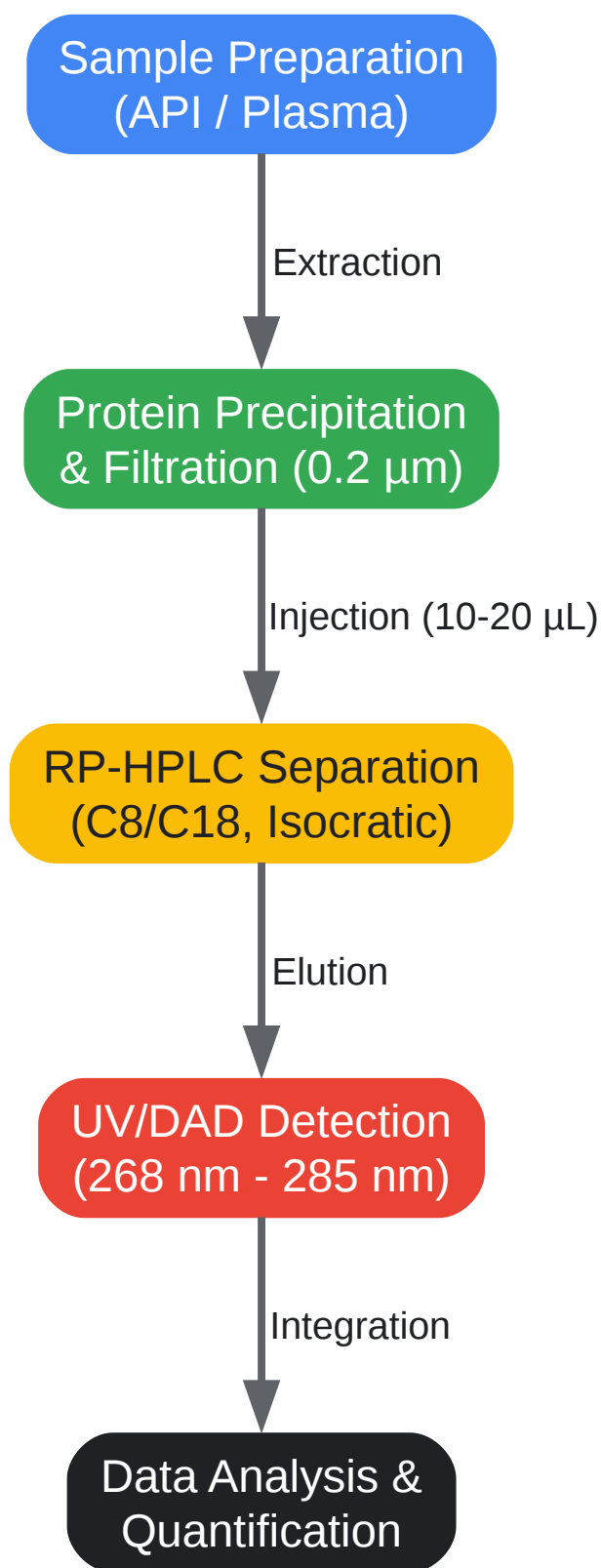
Introduction

Pyrazine-2-carboxamide (commonly known as pyrazinamide) is a highly specific, first-line antitubercular agent and a critical pharmacophore in modern medicinal chemistry[1]. Because of its unique physicochemical properties—including a highly polar nature, a weak basicity, and a complex solid-state polymorphic landscape—rigorous analytical characterization is mandatory for drug development and quality control[2][3]. This application note details the causal reasoning, self-validating protocols, and quantitative benchmarks required for the chromatographic, polymorphic, and spectroscopic characterization of pyrazine carboxamide.

Section 1: Chromatographic Analysis (RP-HPLC-UV) Causality & Principles

Pyrazine carboxamide is a highly polar, weakly basic compound with a pKa of approximately 0.5[3]. In standard reversed-phase high-performance liquid chromatography (RP-HPLC),

utilizing a highly organic mobile phase results in poor retention and co-elution with solvent fronts. Therefore, a highly aqueous mobile phase buffered to an acidic pH (e.g., pH 4.4 phosphate buffer) is required[4]. The acidic buffer suppresses the ionization of the basic pyrazine nitrogen, preventing peak tailing and ensuring reproducible retention on non-polar C8 or C18 stationary phases[4][5]. When analyzing plasma samples, an upstream protein precipitation step using agents like heptane-1-sulfonic acid or acetonitrile is critical to prevent column degradation and matrix interference[6].



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Figure 1: Step-by-step workflow for RP-HPLC quantification of pyrazine carboxamide.

Protocol: Self-Validating RP-HPLC Quantification

- **Mobile Phase Preparation:** Prepare an isocratic mixture of 50 mM Potassium Phosphate buffer (adjusted to pH 4.4 with dilute orthophosphoric acid) and Methanol (or Acetonitrile) in an 80:20 (v/v) ratio[4]. Filter through a 0.45 µm membrane and degas via sonication.
- **Standard & Sample Preparation:** Dissolve the API in the mobile phase to create a primary stock solution (1000 µg/mL). Dilute to working concentrations (20–120 µg/mL for bulk API, 50–300 ng/mL for plasma extracts)[4][5].
- **System Suitability Testing (SST):Self-Validation Step.** Inject the standard solution (e.g., 50 µg/mL) six consecutive times. The analytical run is only validated if the relative standard deviation (%RSD) of the peak area is <2.0%, theoretical plates are >2000, and the tailing factor is ≤1.5[4][7].
- **Chromatographic Run:** Utilize a Hypersil C8 (4.6 x 250 mm, 3.5 µm) or Luna C18 column[4][5]. Set the flow rate to 1.0 mL/min, injection volume to 10–20 µL, and column temperature to 25 °C.
- **Detection:** Monitor the eluent using a UV/DAD detector at 268–285 nm, where the conjugated pyrazine system exhibits maximum absorbance[4][5][6].

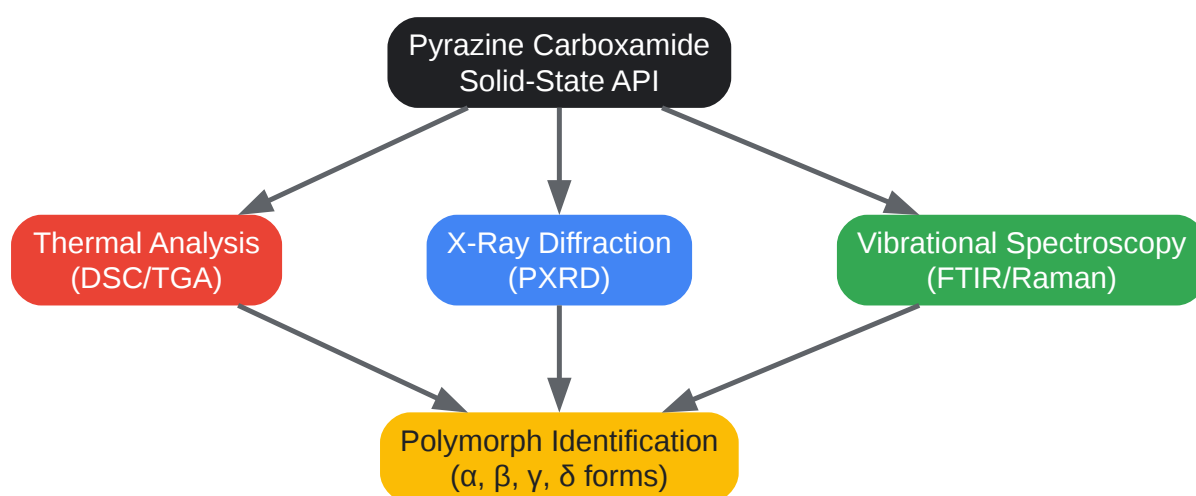
Table 1: RP-HPLC Validation Parameters for Pyrazine Carboxamide

Parameter	Acceptance Criteria	Typical Observed Value
Linearity Range	$R^2 > 0.999$	20 - 120 µg/mL (Bulk) / 50 - 300 ng/mL (Plasma)[4][5]
Retention Time (tR)	%RSD < 2.0%	3.49 - 3.62 min[4][5]
Intra/Inter-day Precision	%RSD < 5.0%	1.17% - 3.66%[7]
Accuracy (Recovery)	95% - 105%	98.28% - 102.99%[5]

| LLOQ | Signal-to-Noise ≥ 10 | 50 - 100 ng/mL[5][6] |

Section 2: Solid-State & Polymorphic Characterization Causality & Principles

The solid-state landscape of pyrazine carboxamide is highly complex, exhibiting at least four distinct crystalline polymorphs (α , β , γ , δ)[2][8]. Because polymorphic transitions directly dictate API solubility, intrinsic dissolution rate, and bioavailability, orthogonal techniques (DSC, PXRD, and FTIR/Raman) must be employed[9][10]. The α -form is the thermodynamically stable polymorph at room temperature[8][11]. Differential Scanning Calorimetry (DSC) is used to identify the kinetically hindered endothermic phase transition of the α -form to the γ -form at ~ 152 °C, while the γ -form subsequently melts at ~ 189.5 °C[3][11]. Furthermore, vibrational spectroscopy (FTIR) is critical for distinguishing the dimeric hydrogen-bonded units present in the α , β , and δ forms from the non-dimeric γ form based on distinct N-H stretching profiles[10][11].



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Figure 2: Orthogonal analytical workflow for characterizing pyrazine carboxamide polymorphs.

Protocol: Polymorph Screening via Thermal & Spectroscopic Analysis

- **Thermal Profiling (DSC/TGA):** Accurately weigh 2–5 mg of the API into a standard aluminum pan. Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min). Record all endothermic transitions to map solid-solid phase changes and melting points[3][11].
- **Vibrational Fingerprinting (FTIR/ATR):** Self-Validation Step. Run a background scan of the empty ATR crystal to ensure baseline flatness. Place the solid powder directly onto the crystal and apply uniform pressure. Scan from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Monitor the N-H stretching region (3400–3500 cm^{-1}) to differentiate dimeric vs. non-dimeric polymorphic states[11][12].
- **Crystallographic Confirmation (PXRD):** Scan the powder from $2\theta = 5^\circ$ to 50° using Cu-K α radiation to confirm the absolute crystalline phase against known reference diffractograms[3][10].

Table 2: Thermal and Crystallographic Properties of Pyrazinamide Polymorphs

Polymorph	Thermodynamic Status	Thermal Events (DSC)	Key Vibrational Features (FTIR/Raman)
α -form	Most stable at room temp[8][11]	Solid-solid transition to γ at 152.0 °C ($\Delta H = 1.52$ kJ/mol)[3]	Dimeric N-H stretching[11]
β -form	Metastable / Low-temp[11]	Transforms to γ on heating[11]	Dimeric N-H stretching[11]
γ -form	Stable at high temp / pressure[2][8]	Melting point at 189.5 °C ($\Delta H = 26.69$ kJ/mol)[3]	Non-dimeric N-H stretching[11]

| δ -form | Stable at absolute zero[8] | Transforms to γ on heating[11] | Dimeric N-H stretching[11] |

Section 3: Spectroscopic Structural Elucidation

Causality & Principles

For definitive structural elucidation and impurity profiling, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are utilized. The pyrazine ring's highly electron-withdrawing nature deshields the aromatic protons, shifting them significantly downfield in $^1\text{H-NMR}$ [13]. Furthermore, the carboxamide group exhibits restricted rotation around the C-N bond due to resonance conjugation, resulting in two distinct, broad doublets for the primary -NH₂ protons[13]. In FTIR, the C-N and C-C bond lengths in the pyrazine ring are shorter than typical single bonds, indicating strong conjugation, which shifts the stretching frequencies to distinct wavenumbers[14].

Protocol: NMR and FTIR Structural Confirmation

- NMR Sample Preparation: Dissolve 10 mg of the purified API in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ^1H and ^{13}C spectra at 400 MHz or higher.
- Spectral Assignment: Map the downfield doublets (~8.8–9.2 ppm) to the pyrazine ring protons and the broad signals (~7.8–8.2 ppm) to the primary amide protons[13].
- FTIR Analysis: Confirm the presence of the primary amide via the asymmetric and symmetric O-C-N stretching bands at ~1698 cm^{-1} and 1415 cm^{-1} , respectively[12][14].

Table 3: Characteristic Spectroscopic Assignments (NMR & FTIR)

Technique	Functional Group / Atom	Characteristic Signal / Shift
¹ H-NMR	Pyrazine Ring Protons	Doublets at δ 8.84 and 9.17 ppm[13]
¹ H-NMR	Carboxamide Protons (-NH ₂)	Broad doublets at δ 7.84 and 8.23 ppm[13]
FTIR	N-H Stretching (Amide)	3409 - 3501 cm ⁻¹ [12]
FTIR	C=O Stretching (Amide I)	~1698 cm ⁻¹ [12]

| FTIR | C-N Stretching (Pyrazine) | ~1415 cm⁻¹[12] |

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